Ethyl 3-(4-chloro-2-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-chloro-2-methylphenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a propanoate group attached to an ethyl group and a 4-chloro-2-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-chloro-2-methylphenyl)propanoate typically involves the esterification of 3-(4-chloro-2-methylphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chloro-2-methylphenyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Hydrolysis: 3-(4-chloro-2-methylphenyl)propanoic acid and ethanol.
Reduction: 3-(4-chloro-2-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-chloro-2-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(4-chloro-2-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which may then interact with biological pathways. The chlorine atom on the aromatic ring can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-methoxyphenyl)propanoate
- Ethyl 3-(4-nitrophenyl)propanoate
- Ethyl 3-(4-bromophenyl)propanoate
Uniqueness
Ethyl 3-(4-chloro-2-methylphenyl)propanoate is unique due to the presence of the chlorine atom and the methyl group on the aromatic ring. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to other similar esters.
Properties
Molecular Formula |
C12H15ClO2 |
---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
ethyl 3-(4-chloro-2-methylphenyl)propanoate |
InChI |
InChI=1S/C12H15ClO2/c1-3-15-12(14)7-5-10-4-6-11(13)8-9(10)2/h4,6,8H,3,5,7H2,1-2H3 |
InChI Key |
LPRJWCLOUKOOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.